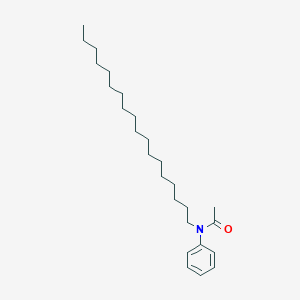

N-Octadecyl-N-phenylacetamide

Description

N-Octadecyl-N-phenylacetamide (hypothetical structure inferred from nomenclature) is a tertiary amide featuring an octadecyl (C18) alkyl chain and a phenyl group attached to the amide nitrogen, with an acetyl moiety. Such compounds are typically used in materials science, surfactants, or pharmaceutical research, though specific applications for this compound remain speculative without explicit data.

Properties

CAS No. |

33241-94-0 |

|---|---|

Molecular Formula |

C26H45NO |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

N-octadecyl-N-phenylacetamide |

InChI |

InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(25(2)28)26-22-19-18-20-23-26/h18-20,22-23H,3-17,21,24H2,1-2H3 |

InChI Key |

OXRLVADAJLKWGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecyl-N-phenylacetamide can be synthesized through the reaction of octadecylamine with phenylacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C18H37NH2+C6H5CH2COCl→C18H37NHCOCH2C6H5+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process may involve large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-N-phenylacetamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield octadecylamine and phenylacetic acid.

Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents.

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Hydrolysis: Octadecylamine and phenylacetic acid.

Oxidation: Phenolic derivatives of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Octadecyl-N-phenylacetamide has several applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: It is studied for its potential role in cell membrane stabilization and as a model compound for studying lipid-protein interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of N-Octadecyl-N-phenylacetamide involves its interaction with lipid bilayers in cell membranes. The long octadecyl chain allows it to integrate into the lipid bilayer, while the phenylacetamide moiety can interact with proteins and other molecules within the membrane. This dual interaction can stabilize the membrane structure and influence membrane-associated processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations:

Hydrophobicity and Solubility: The C18 chain in this compound and N-Octadecylformamide suggests extreme hydrophobicity, limiting water solubility. This contrasts with smaller analogs like N-Vinylacetamide (MW 85.11), which may exhibit higher polarity and solubility.

Reactivity and Stability: N-Vinylacetamide contains a reactive vinyl group, making it prone to polymerization, unlike the stable alkyl/aryl groups in this compound. N,N'-Diacetyl-1,4-phenylenediamine has dual acetamide groups on an aromatic ring, enabling cross-linking or coordination chemistry, a feature absent in mono-substituted analogs.

Applications :

- N-Octadecylformamide is used in industrial surfactants due to its long alkyl chain. This compound may share similar surfactant properties but with added aromatic functionality.

- N-Phenethylacetamide is labeled for life sciences research, suggesting possible bioactive properties. The phenyl group in this compound could similarly enhance binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.